molecular formula C15H10O3 B015150 1-Hydroxy-2-methylanthraquinone CAS No. 6268-09-3

1-Hydroxy-2-methylanthraquinone

Cat. No. B015150
CAS RN: 6268-09-3
M. Wt: 238.24 g/mol
InChI Key: CZODYZFOLUNSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2-methylanthraquinone is a member of the class of hydroxyanthraquinones that is anthracene-9,10-dione substituted by a hydroxy group at position 1 and a methyl group at position 2 . It has been isolated from the roots of Rubia yunnanensis .


Synthesis Analysis

The synthesis of anthraquinones in plants depends on various physiological conditions. Hence, in vitro cultures are considered as an alternative source to produce the compounds with limited availability of explants, independent of environmental conditions . The anthraquinones could be synthesized from the in vitro culture of the shoot, root, callus, and cell suspension .


Molecular Structure Analysis

1-Hydroxy-2-methylanthraquinone has a molecular formula of C15H10O3 . It contains a total of 30 bonds; 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 aromatic .


Chemical Reactions Analysis

Anthraquinones, such as 1-Hydroxy-2-methylanthraquinone, are common additives in antifouling paints which help prevent the global issue of biofouling . They are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .


Physical And Chemical Properties Analysis

1-Hydroxy-2-methylanthraquinone has a density of 1.4±0.1 g/cm3, a boiling point of 444.6±34.0 °C at 760 mmHg, and a flash point of 236.8±22.2 °C . Its molar refractivity is 65.4±0.3 cm3, and it has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

  • Cancer Research and Apoptosis Induction :

    • 2-hydroxy-3-methylanthraquinone, a similar compound, has been found to induce apoptosis in THP-1 cells, a type of leukemia cell, through the activation of Fas/FasL, DR4, and TRAIL pathways, along with caspase-8 activation (Wang et al., 2011).
    • Another study revealed that 1-hydroxyanthraquinone, when combined with methylazoxymethanol acetate, increases carcinogenic effects in rats' large bowel and liver (Mori et al., 1991).
    • Two anthraquinones from Hedyotis diffusa, including a derivative similar to 1-Hydroxy-2-methylanthraquinone, have shown effectiveness in inhibiting Src tyrosine kinase and inducing apoptosis in cancer cells (Shi et al., 2008).
    • 2-hydroxy-3-methylanthraquinone from Hedyotis diffusa Willd induces apoptosis in leukemic U937 cells, highlighting a potential therapeutic role in leukemia (Wang et al., 2013).
  • Antibacterial and Antioxidant Properties :

    • Anthraquinone derivatives from Ceratotheca triloba roots exhibit antibacterial, antioxidant, and DNA unwinding inhibitory properties, indicating potential anti-cancer properties (Mohanlall et al., 2011).
  • Antiviral, Cytotoxic, and Antimicrobial Activities :

    • Anthraquinones isolated from Morinda elliptica roots demonstrate antiviral, cytotoxic, and antimicrobial activities. Damnacanthal, a similar compound, shows moderate HIV activity and others exhibit strong antimicrobial activity (Ali et al., 2000).
  • Potential in Treating Neurodegenerative Diseases :

    • Emodin, an anthraquinone derivative, shows potential as a preventive and therapeutic drug for various cancers, heart diseases, and neurodegenerative diseases due to its anti-cancer, anti-inflammatory, and osteogenesis-promoting properties (Cui et al., 2020).
  • Other Applications :

    • New anthraquinones have been identified in the roots of Rubia cordifolia L., including 1-hydroxy 2-methylanthraquinone, demonstrating the diversity of compounds within this chemical family and their potential uses (Tessier et al., 1981).

properties

IUPAC Name

1-hydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZODYZFOLUNSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211733
Record name 1-Hydroxy-2-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2-methylanthraquinone

CAS RN

6268-09-3
Record name 1-Hydroxy-2-methylanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6268-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2-methylanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-methylanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-2-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-2-methylanthraquinone
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-2-methylanthraquinone
Reactant of Route 3
Reactant of Route 3
1-Hydroxy-2-methylanthraquinone
Reactant of Route 4
1-Hydroxy-2-methylanthraquinone
Reactant of Route 5
1-Hydroxy-2-methylanthraquinone
Reactant of Route 6
Reactant of Route 6
1-Hydroxy-2-methylanthraquinone

Citations

For This Compound
213
Citations
V Ahire, D Das, KP Mishra, GR Kulkarni… - Journal of …, 2016 - dl.begellhouse.com
… Docking of mutated p53 was performed to determine the drug of choice from the derivatives of 1-hydroxy-2- methylanthraquinone exhibiting anti-cancer properties. The cavity had been …
Number of citations: 3 www.dl.begellhouse.com
GCL Ee, YP Wen, MA Sukari, R Go… - Natural product …, 2009 - Taylor & Francis
… with five other known anthraquinones: 1-hydroxy-2-methylanthraquinone (2), damnacanthal … larvae of Aedes aegypti indicated 1-hydroxy-2-methylanthraquinone (2) and damnacanthal (…
川崎洋子, 合田幸広, 義平邦利 - Chemical and Pharmaceutical Bulletin, 1992 - jlc.jst.go.jp
… Among these compounds, mollugin (1), 1-hydroxy-2-methylanthraquinone (2), 2-ethoxymethyl-anthraquinone (11), rubiadin (13), 1, 3-dihydroxyanthraqunone (14), 7-hydroxy-2-…
Number of citations: 3 jlc.jst.go.jp
R Liu, Y Lu, T Wu, Y Pan - Chromatographia, 2008 - Springer
… components, tectoquinone; 1-hydroxy-2-methylanthraquinone and mollugin from the … /v), 10 mg tectoquinone, 19 mg 1-hydroxy-2-methylanthraquinone and 16 mg mollugin were …
EK Adesogan - Tetrahedron, 1973 - Elsevier
… , nor-damnacanthal, soranjidiol, alizarin-1-methyl ether, rubiadin, rubiadin-1-methyl ether, 2-methylanthraquinone, anthraquinone-2-aldehyde, 1-hydroxy-2-methylanthraquinone, 1-…
AM Ali, NH Ismail, MM Mackeen, LS Yazan… - Pharmaceutical …, 2000 - Taylor & Francis
… Recently, 2-formyl-1hydroxyanthraquinone, along with ten other known anthraquinones (1-hydroxy-2-methylanthraquinone, nordamnacanthal, damnacanthal, lucidin--methyl ether, …
TS Wu, DM Lin, LS Shi, AG Damu, PC Kuo… - Chemical and …, 2003 - jstage.jst.go.jp
… 1,3-dimethoxy-2-hydroxyanthraquinone (16),20) 1-hydroxy-2-methylanthraquinone (17),21) 1-hydroxy-2-hydroxymethylanthraquinone (18),20) 2-methyl1,3,6-trihydroxyanthraquinone (…
Number of citations: 46 www.jstage.jst.go.jp
VY Fain, BE Zaitsev, MA Ryabov - Russian Journal of Coordination …, 2006 - Springer
… in ethanol absorbs at 475 nm [11], while an analogous Mg(II) complex in butanol absorbs at 500 nm [12]; why an Al(III) complex with 1-hydroxy-2-methylanthraquinone in ethanol …
M Rajendran, R Gandhidasan, R Murugesan - Journal of Photochemistry …, 2004 - Elsevier
Photosensitising properties of four naturally occurring anthraquinones, viz., erythroglaucin (ERG), teloschistin (TEL), 1-hydroxy-2-methylanthraquinone (HYQ) and 1-methoxy-2-…
V Ahire, GR Kulkarni, KP Mishra, SAH Naqvi - European Journal of Biotechnology …, 2014
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.